molecular formula C23H22Br2N4O2 B571701 4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N,3-dimethyl-N-(3-phenylpropyl)aniline CAS No. 119388-74-8

4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N,3-dimethyl-N-(3-phenylpropyl)aniline

Cat. No.: B571701
CAS No.: 119388-74-8
M. Wt: 546.263
InChI Key: ZSZYPPACXRGUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N,3-dimethyl-N-(3-phenylpropyl)aniline is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including azo, nitro, and bromine substituents, which contribute to its distinct reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N,3-dimethyl-N-(3-phenylpropyl)aniline typically involves a multi-step process. The initial step often includes the diazotization of 2,6-dibromo-4-nitroaniline, followed by coupling with 3,N-dimethyl-N-(3-phenylpropyl)aniline under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing resource utilization to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N,3-dimethyl-N-(3-phenylpropyl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The azo and nitro groups can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide or other nucleophiles in a polar solvent.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N,3-dimethyl-N-(3-phenylpropyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N,3-dimethyl-N-(3-phenylpropyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s azo and nitro groups play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Dibromo-4-nitrophenylazo)-3-methylphenylamine
  • 4-(2,6-Dibromo-4-nitrophenylazo)-3-ethylphenylamine

Uniqueness

4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N,3-dimethyl-N-(3-phenylpropyl)aniline stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Its structural complexity allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

119388-74-8

Molecular Formula

C23H22Br2N4O2

Molecular Weight

546.263

IUPAC Name

4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N,3-dimethyl-N-(3-phenylpropyl)aniline

InChI

InChI=1S/C23H22Br2N4O2/c1-16-13-18(28(2)12-6-9-17-7-4-3-5-8-17)10-11-22(16)26-27-23-20(24)14-19(29(30)31)15-21(23)25/h3-5,7-8,10-11,13-15H,6,9,12H2,1-2H3

InChI Key

ZSZYPPACXRGUMF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N(C)CCCC2=CC=CC=C2)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])Br

Origin of Product

United States

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